

Structure-activity relationship studies of Epipterosin L derivatives

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Compound of Interest

Compound Name: *Epipterosin L*

Cat. No.: *B586511*

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A comprehensive analysis of the structure-activity relationship (SAR) of **Epipterosin L** derivatives is not readily available in the provided search results. However, a detailed SAR study has been conducted on Jahanyne, a lipopeptide with notable anticancer activity, and its synthetic analogs. This guide will provide a comparative analysis of Jahanyne and its derivatives, focusing on their synthesis, biological activity, and proposed mechanisms of action, in line with the requested format for researchers, scientists, and drug development professionals.

Comparison of Anticancer Activity of Jahanyne and its Analogs

Jahanyne and its synthesized analogs have been evaluated for their in vitro anticancer activities against a panel of cancer cell lines. The introduction of a fluorine atom at the α -position of a hydroxyl group in analog 2b resulted in enhanced activity against lung cancer cells compared to the parent compound, Jahanyne.^[1] Conversely, the α -fluoromethyl ketone (FMK) analog, 1b, exhibited decreased activity in most of the tested cancer cell lines.^[1]

The anticancer activities, presented as IC₅₀ values (the concentration required to inhibit the growth of 50% of cancer cells), are summarized in the table below. All tested compounds demonstrated moderate to high potency.^[1]

Compound	H820 (Lung) IC50 (μM)	H1688 (Lung) IC50 (μM)	H1299 (Lung) IC50 (μM)	Other Cancer Cell Lines IC50 (μM)
Jahanyne	> 30	15.34	29.68	HL60: 8.3
1b (FMK–jahanyne)	20.11	18.92	21.33	Data not available
2b	7.64	10.27	12.54	Data not available

Data for HL60 cells for synthetic jahanyne is from a previous study cited in the source material.
[\[1\]](#)

Experimental Protocols

Synthesis of Jahanyne and its Fluoro Analogs

The synthesis of Jahanyne and its fluoro analogs was achieved through coupling and Dess-Martin periodinane (DMP) oxidation.[\[1\]](#) This multi-step synthesis allows for the introduction of modifications, such as fluorine atoms, to probe the structure-activity relationship.[\[1\]](#)

In Vitro Anticancer Activity Assay

The in vitro anticancer activities of Jahanyne and its analogs were determined using the Cell Counting Kit-8 (CCK-8) assay.[\[1\]](#)

Cell Lines and Culture:

- Human lung cancer cell lines (H820, H1688, H1299) and other cancer cell lines were used.
- Cells were cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.

Assay Procedure:

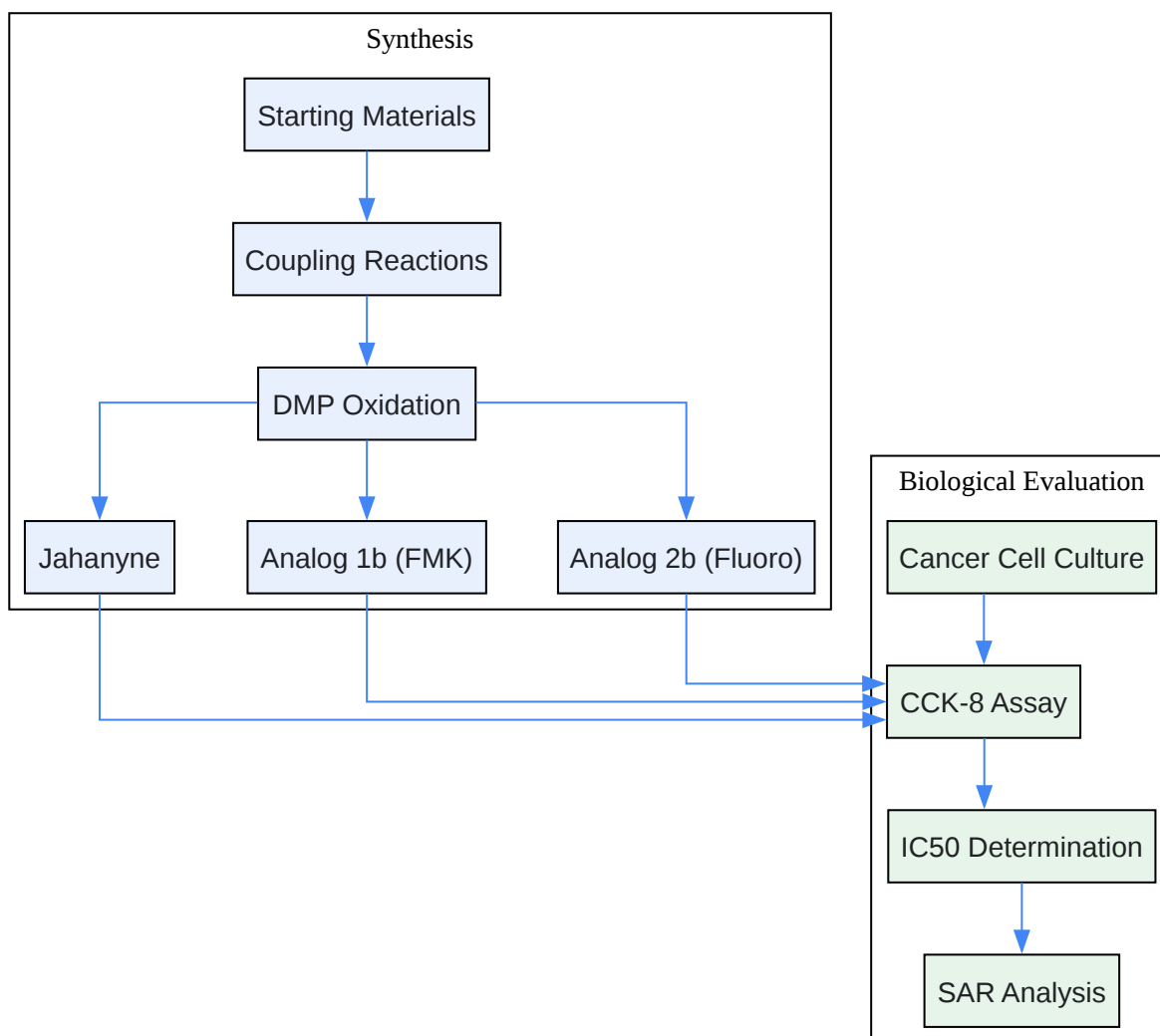
- Cells were seeded in 96-well plates at a specific density and allowed to adhere overnight.

- The cells were then treated with various concentrations of Jahanyne and its analogs (1b and 2b) for a specified period (e.g., 48 or 72 hours).
- After the treatment period, the medium was replaced with fresh medium containing the CCK-8 solution.
- The plates were incubated for a period (e.g., 1-4 hours) to allow for the formation of a formazan product.
- The absorbance was measured at a specific wavelength (e.g., 450 nm) using a microplate reader.
- The IC50 values were calculated from the dose-response curves.

Visualizations

Experimental Workflow: Synthesis and Evaluation of Jahanyne Analogs

The following diagram illustrates the general workflow for the synthesis and biological evaluation of Jahanyne analogs.



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Caption: Workflow for the synthesis and anticancer evaluation of Jahanyne and its analogs.

Proposed Mechanism of Action: Cell Cycle Arrest

Jahanyne and its analogs are suggested to exert their anticancer effects by inducing cell cycle arrest.[1] The specific phase of the cell cycle that is targeted and the detailed molecular mechanisms are areas for further investigation.



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Caption: Proposed mechanism of action for Jahanyne analogs leading to cell cycle arrest.

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References

- 1. Design, Synthesis and Biological Evaluation of Jahanyne Analogs as Cell Cycle Arrest Inducers - PMC [pmc.ncbi.nlm.nih.gov]
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